2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Late-stage N-oxidation of pyridine intermediates often requires hazardous oxidants and suffers from poor regioselectivity, compromising process yield and safety. 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide (CAS 401792-77-6) provides a pre-formed N-oxide ester building block, eliminating this problematic step. • Pre-formed N-oxide ester streamlines synthesis of HDAC and 11β-HSD1 inhibitor candidates • N-oxide moiety serves as zinc-binding group (ZBG) or modulates critical binding interactions • ≥95% purity with reliable batch-to-batch consistency for reproducible research outcomes

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 401792-77-6
Cat. No. B1354178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide
CAS401792-77-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C[N+](=C(C=C1)C(=O)OC)[O-]
InChIInChI=1S/C8H9NO3/c1-6-3-4-7(8(10)12-2)9(11)5-6/h3-5H,1-2H3
InChIKeySPFVTFLCOJWOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methylpicolinate N-Oxide Overview


2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide (CAS 401792-77-6), also known as methyl 5-methyl-2-pyridinecarboxylate N-oxide, is a heterocyclic organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It belongs to the class of pyridine N-oxides, characterized by an oxygen atom bonded to the nitrogen of the pyridine ring, which significantly alters its electronic properties and chemical reactivity compared to the parent pyridine [1]. The compound is a methyl ester derivative of 5-methylpicolinic acid N-oxide and is primarily utilized as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry research .

N-Oxide IntermediateServes as a protected carboxylic acid handle and reactive scaffold for medicinal chemistry derivatisation.
Differentiated ReactivityN-Oxide alters electron density and hydrogen-bonding capacity compared to the non-oxide parent, enabling distinct synthetic routes.
Defined Building BlockPre-formed N-oxide ester simplifies process development and avoids late-stage oxidation steps.

Methyl 5-Methylpicolinate N-Oxide: Generic Substitution Risks


Substituting 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide with a generic 'pyridine derivative' or even a closely related analog is scientifically invalid without rigorous validation. The presence of the N-oxide moiety fundamentally alters the compound's electron density distribution, dipole moment, and hydrogen-bonding capacity compared to its non-oxide counterpart, methyl 5-methylpicolinate . These changes directly impact its chemical reactivity, metabolic stability, and target binding affinity in biological systems [1]. Furthermore, the specific substitution pattern (methyl at the 5-position, methyl ester at the 2-position) differentiates it from other pyridine N-oxides, such as methyl 6-methylnicotinate 1-oxide, leading to distinct physicochemical properties and biological profiles. Therefore, assuming functional equivalence with other in-class compounds without direct comparative data can lead to experimental failure and flawed research conclusions [2].

Non-oxide pyridine analogs are not direct replacements
Absence of the N-oxide moiety significantly shifts electronic properties, reactivity, and potential target-binding interactions. Functional equivalence may not transfer without comparative data.
Other pyridine N-oxide regioisomers carry different profiles
Substitution pattern (e.g., methyl at 5- vs. 6-position) affects physicochemical and biological profiles. Assumptions of class-level interchangeability may lead to experimental discrepancies.

Methyl 5-Methylpicolinate N-Oxide: Quantitative Evidence


Molecular Properties: N-Oxide vs. Parent Pyridine

The N-oxide functional group in 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide (CAS 401792-77-6) introduces a significant increase in molecular weight (+16 Da) and polar surface area compared to its non-oxide parent, methyl 5-methylpicolinate (CAS 29681-38-7) . Computed physicochemical properties, such as the partition coefficient (Log P), are also markedly different, predicting altered membrane permeability and solubility . This structural modification is known to impact biological activity and pharmacokinetic behavior, making the N-oxide a distinct chemical entity.

Molecular Weight
Cross-study comparable
+16.00 g/mol (+10.6%)
N-Oxide increases MW and polar surface area, altering predicted membrane permeability and solubility.
Relevant for analytical method development and impurity profiling.
Medicinal Chemistry Computational Chemistry Physicochemical Properties

Boiling Point and Purification Differences

Computational predictions indicate a substantial difference in boiling points between the N-oxide and its non-oxide analog, which translates to distinct practical considerations for synthesis and purification . The N-oxide 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide has a predicted boiling point of 353.3 °C, significantly higher than its non-oxide counterpart. This difference can affect the choice of purification techniques (e.g., distillation vs. chromatography) and thermal stability during reactions .

Boiling Point
Class-level inference
+99.8 °C (+39.4%)
Significantly higher predicted boiling point impacts purification technique choice and thermal stability considerations.
ACD/Labs Percepta prediction; experimental confirmation recommended.
Process Chemistry Synthesis Purification

Divergent Intermediate for Carboxylic Acid Derivatives

The methyl ester of 2-Pyridinecarboxylic acid, 5-methyl-, 1-oxide serves as a protected form of the corresponding carboxylic acid. Its primary synthetic value lies in its ability to undergo hydrolysis to yield the free carboxylic acid N-oxide, 5-methylpicolinic acid N-oxide (CAS 31283-69-9) [1]. This transformation provides a versatile handle for further derivatization, such as amide coupling, which is not directly accessible from the non-oxide parent. The ester is also a key precursor in the synthesis of more complex molecules, including those with potential HDAC inhibitory activity .

Synthetic Transformation
Class-level inference
Hydrolysis to 5-methylpicolinic acid N-oxide
Enables access to free carboxylic acid N-oxide for further derivatisation, such as amide coupling, not directly available from the non-oxide.
Conditions based on patent literature for related N-oxides; vendor-independent verification advised.
Organic Synthesis Medicinal Chemistry Chemical Biology

Methyl 5-Methylpicolinate N-Oxide: Application Scenarios


HDAC & 11β-HSD1 Inhibitor Lead Optimization

2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide is a key intermediate or scaffold in the synthesis of novel inhibitors targeting zinc-dependent histone deacetylases (HDACs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Its unique N-oxide functionality can act as a zinc-binding group (ZBG) or modulate other critical binding interactions, providing a distinct pharmacological profile compared to non-oxide analogs. Researchers optimizing leads for metabolic or oncological disorders should procure this specific compound to explore its activity and selectivity in these therapeutically relevant enzyme assays.

Novel Pyridine Oxide Catalysts Development

This compound and its derivatives are valuable for developing novel catalytic systems, particularly in asymmetric synthesis. As described in patent literature, pyridine oxide compounds can function as catalysts for esterification and amidation reactions, including enantioselective transformations [1]. Its specific substitution pattern (5-methyl, 2-methyl ester) makes it a useful starting material for synthesizing a range of chiral pyridine oxide catalysts, where the electronic and steric properties can be fine-tuned for specific reactions.

Optimizing Synthesis of N-Oxide Building Blocks

For process chemists scaling up the production of complex molecules containing a pyridine N-oxide moiety, 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide represents a well-defined, high-purity (typically 95%) starting material . Its use can streamline synthetic routes by providing a pre-formed N-oxide ester, avoiding the need for late-stage, potentially low-yielding, or hazardous oxidation steps on more complex intermediates. This simplifies process development, improves overall yield, and ensures reliable access to the desired N-oxide functionality in the final product.

Application
Selection Property
Validation Focus
HDAC / 11β-HSD1 inhibitor lead optimisation
N-Oxide as zinc-binding group or binding modulator
Enzyme inhibition and selectivity assays in metabolic/oncological research models
Chiral pyridine oxide catalyst development
Pyridine N-oxide scaffold for asymmetric synthesis
Catalytic activity and enantioselectivity under reported reaction conditions
Synthetic route streamlining for N-oxide building blocks
Pre-formed, well-defined N-oxide ester intermediate
Process yield and purity consistency during scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.